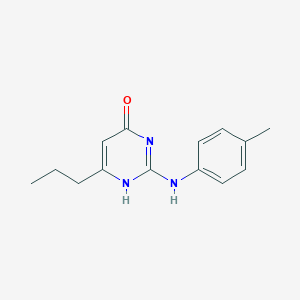

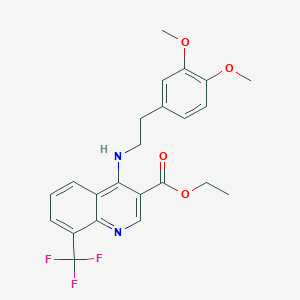

![molecular formula C14H19N3O5S2 B253769 2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)

2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide, commonly referred to as S-Methylisothiazolone (MIT), is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the manufacturing of personal care products, such as shampoos, soaps, and cosmetics, due to its antimicrobial properties.

Mecanismo De Acción

The antimicrobial activity of S-Methylisothiazolone is due to its ability to disrupt the cell membrane of microorganisms. It does this by reacting with thiol groups on proteins and enzymes within the cell membrane, leading to the formation of disulfide bonds. This disrupts the membrane structure and causes leakage of essential cellular components, ultimately leading to cell death.

Biochemical and Physiological Effects

S-Methylisothiazolone has been shown to have low toxicity and is generally considered safe for use in personal care products. However, it can cause skin irritation and allergic reactions in some individuals. It is also known to be a respiratory sensitizer, which means it can cause asthma-like symptoms in some people who are exposed to it.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using S-Methylisothiazolone in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of microorganisms on various materials and surfaces. However, its use is limited by its potential toxicity and the need for careful handling and disposal.

Direcciones Futuras

There are several potential future directions for research on S-Methylisothiazolone. One area of interest is the development of new antimicrobial agents based on the structure of S-Methylisothiazolone. Another area of research is the study of the environmental impact of S-Methylisothiazolone and its potential effects on aquatic ecosystems. Finally, there is a need for further research on the safety and toxicity of S-Methylisothiazolone, particularly with regards to its potential effects on human health.

Métodos De Síntesis

S-Methylisothiazolone is synthesized by reacting 4-methyl-1,2-diaminobenzene with chlorosulfonic acid, followed by reaction with sodium hydroxide and carbon dioxide. The resulting product is then treated with sulfuric acid to obtain S-Methylisothiazolone.

Aplicaciones Científicas De Investigación

S-Methylisothiazolone has been extensively studied for its antimicrobial properties. It has been shown to be effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae. This makes it a valuable ingredient in personal care products, where it helps to prevent the growth of harmful microorganisms and preserve the quality of the product.

Propiedades

Nombre del producto |

2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide |

|---|---|

Fórmula molecular |

C14H19N3O5S2 |

Peso molecular |

373.5 g/mol |

Nombre IUPAC |

2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |

InChI |

InChI=1S/C14H19N3O5S2/c1-15-7-9-16(10-8-15)24(21,22)13-4-2-12(3-5-13)17-14(18)6-11-23(17,19)20/h2-5H,6-11H2,1H3 |

Clave InChI |

ODUNDDYYSLXAAI-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |

SMILES canónico |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

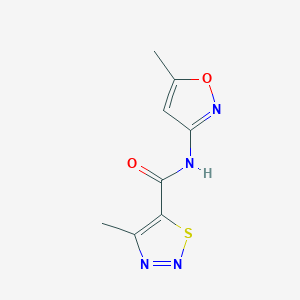

![Diethyl 3-methyl-5-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B253688.png)

![1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253690.png)

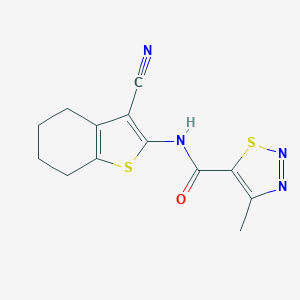

![N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253698.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253703.png)

![3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253705.png)

![2-N-(4-chlorophenyl)-3-N-(3,4-dimethylphenyl)-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2,3-dicarboxamide](/img/structure/B253710.png)

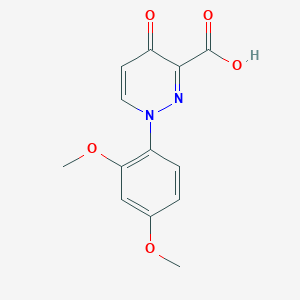

![Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B253711.png)

![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-(oxolan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B253713.png)

![Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B253714.png)